CHIC-35
Overview
Description
“(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide” is an indole derivative. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives have been synthesized using various strategies. One of the methods involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . In another method, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole-2-carboxamides have been widely used in organic synthesis, especially in multicomponent reactions and C−H functionalization of indoles .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis for Biological Testing : An efficient synthesis method was developed for a compound derived from an epiminocyclohept[b]indole scaffold, which is a potent 5-HT6 antagonist. This method facilitates multi-gram scale synthesis for advanced biological testing (Isherwood et al., 2012).
Fischer Indole Synthesis : The synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole was achieved through Fischer indole synthesis, indicating a route for producing derivatives of hexahydrocyclohepta[b]indole (Falke et al., 2011).
Biological Evaluation and Potential Therapeutic Applications
Antituberculosis Agents : Indole-2-carboxamides, closely related to the compound , have been identified as promising antituberculosis agents, with some analogs displaying improved in vitro activity compared to standard TB drugs (Kondreddi et al., 2013).
Potential Atypical Antipsychotics : Enantiomers of N-substituted hexahydro-7,10-iminocyclohept[b]indoles, structurally similar to the target compound, have been studied for their affinity for 5-HT2 and D2 receptors, showing potential as atypical antipsychotics (Mewshaw et al., 1993).
Antimicrobial and Anticonvulsant Activities : Various tetrahydroquinolino[cyclohepta[b]indoles and related compounds have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, demonstrating the potential therapeutic uses of cyclohepta[b]indole derivatives (Yamuna et al., 2010).
Glycogen Phosphorylase Inhibitors : N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, similar in structure to the target compound, were found to be potent glycogen phosphorylase inhibitors, suggesting their potential in managing glycogen storage disorders or diabetes (Onda et al., 2008).
Allosteric Modulation of CB1 Receptor : Structural modifications of indole-2-carboxamides, closely related to the compound , were explored for allosteric modulation of the cannabinoid type 1 receptor (CB1), which is significant for potential therapeutic applications (Khurana et al., 2014).
Mechanism of Action
Target of Action
CHIC-35, also known as (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide or SIRT1 Inhibitor IV, (S)-35, is a potent and selective inhibitor of SIRT1 . SIRT1 is a member of the sirtuin family of proteins, which are NAD±dependent deacetylases involved in various cellular processes such as aging, inflammation, metabolism, and stress resistance .
Mode of Action
This compound interacts with its primary target, SIRT1, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s ability to bind to the SIRT1 protein, thereby preventing it from exerting its deacetylase activity . This results in an increase in the acetylation of histone H4, a substrate of SIRT1 .
Biochemical Pathways
The inhibition of SIRT1 by this compound affects various biochemical pathways. SIRT1 is involved in the regulation of several key cellular processes, including inflammation and innate immune responses . By inhibiting SIRT1, this compound can potentially modulate these pathways, leading to changes in cellular functions .
Pharmacokinetics
These properties suggest that this compound can be effectively absorbed and distributed within the body, and that it can remain active for a sufficient duration to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to increased acetylation of histone H4 . In a zebrafish model of CHARGE syndrome, treatment with this compound led to partial recovery in craniofacial cartilage elements and a reduction in the loss of isl2a expression in the cranial region .
Action Environment
Future Directions
Properties
IUPAC Name |
(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVOOWWGYJNLV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C([C@H](C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358759 | |
Record name | (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848193-72-6 | |
Record name | (6S)-2-Chloro-5,6,7,8,9,10-hexahydrocyclohept[b]indole-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848193-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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